

Synthesis and Characterization of 4-(2-Cyclopropylethenyl)morpholine: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Cyclopropylethenyl)morpholine

Cat. No.: B588612

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Disclaimer: As of the latest literature search, specific experimental data for the synthesis and characterization of **4-(2-Cyclopropylethenyl)morpholine** is not available. This guide, therefore, presents a predictive methodology based on established synthetic routes and characterization data for analogous morpholine derivatives. The provided protocols and data are intended for research and development purposes and should be adapted and verified experimentally.

Introduction

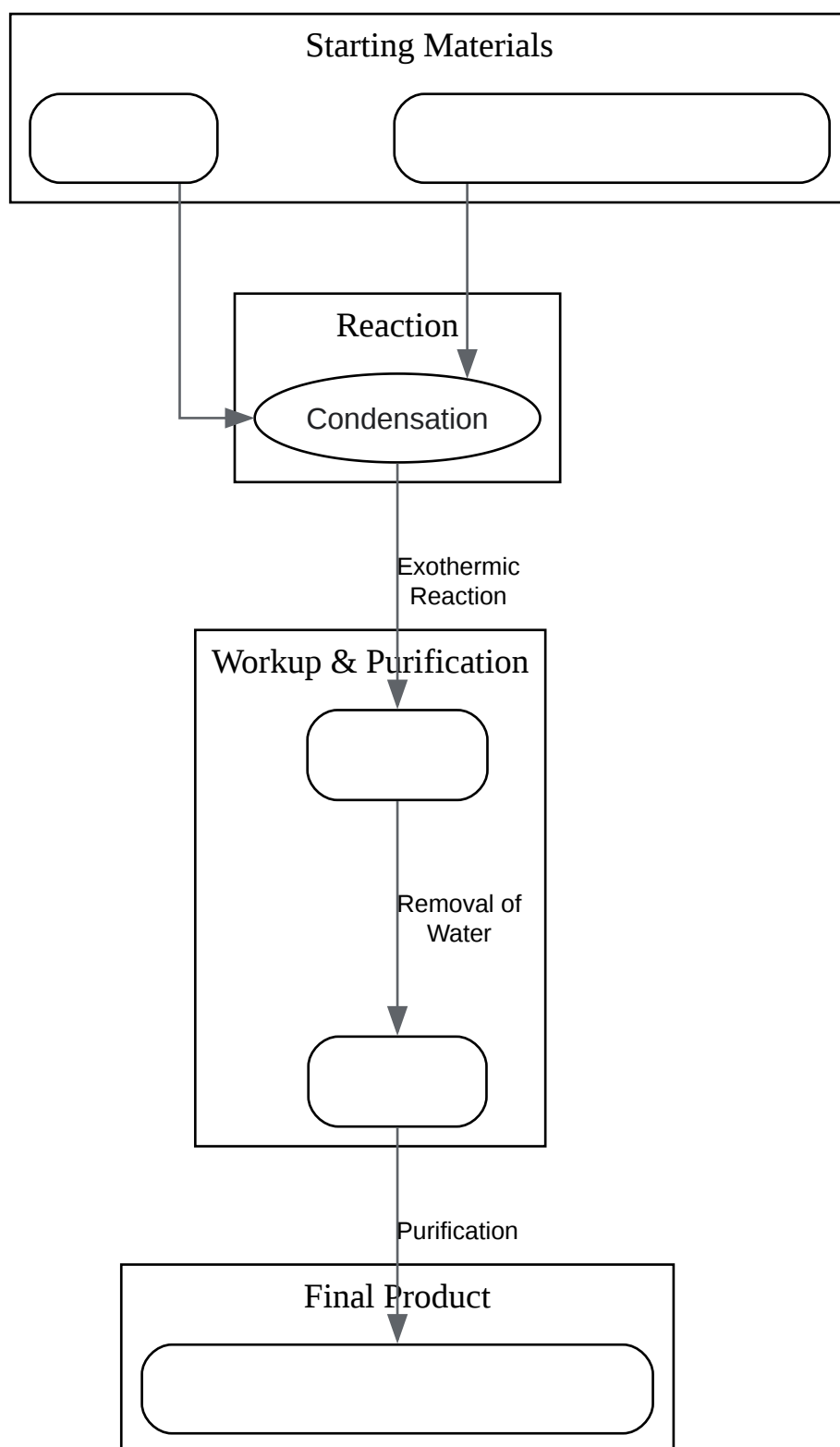
Morpholine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal and organic chemistry due to their wide range of biological activities and applications as synthetic intermediates.^{[1][2][3]} The introduction of a cyclopropylethenyl substituent at the 4-position of the morpholine ring is anticipated to yield a novel compound with unique physicochemical properties and potential biological relevance. This technical guide outlines a proposed synthetic pathway and predicted analytical characterization for **4-(2-Cyclopropylethenyl)morpholine**.

Proposed Synthesis

The synthesis of **4-(2-Cyclopropylethenyl)morpholine** can be hypothetically achieved through the condensation reaction of morpholine with cyclopropanecarboxaldehyde. This

method is analogous to the preparation of similar enamines, such as 4-(2-methylpropenyl)morpholine from morpholine and isobutyraldehyde.^[4] The reaction proceeds via an exothermic addition of the secondary amine to the aldehyde, followed by the azeotropic removal of water to drive the equilibrium towards the enamine product.

Synthetic Workflow



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Caption: Proposed synthetic workflow for **4-(2-Cyclopropylethenyl)morpholine**.

Experimental Protocol

Materials:

- Morpholine
- Cyclopropanecarboxaldehyde
- Toluene (or another suitable solvent for azeotropic distillation)
- Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

- Round-bottom flask
- Dean-Stark apparatus or similar setup for azeotropic water removal
- Reflux condenser
- Stirring apparatus (magnetic stirrer or overhead stirrer)
- Heating mantle
- Vacuum distillation setup

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add morpholine (1.0 equivalent).
- Slowly add cyclopropanecarboxaldehyde (1.05 equivalents) to the stirred morpholine. The reaction is expected to be exothermic. Control the temperature with an ice bath if necessary.
- Add toluene to the reaction mixture to facilitate azeotropic removal of water.
- Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

- After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain **4-(2-Cyclopropylethenyl)morpholine** as a liquid.

Predicted Characterization Data

The following table summarizes the predicted physicochemical and spectroscopic data for **4-(2-Cyclopropylethenyl)morpholine** based on its structure and data from analogous compounds.

Property	Predicted Value
Molecular Formula	C ₉ H ₁₅ NO
Molecular Weight	153.22 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	Predicted to be in the range of 80-100 °C at reduced pressure (e.g., 10-15 mmHg), based on similar structures.
¹ H NMR	δ (ppm): ~0.4-0.8 (m, 4H, cyclopropyl CH ₂), ~1.2-1.6 (m, 1H, cyclopropyl CH), ~2.7-3.0 (t, 4H, morpholine N-CH ₂), ~3.6-3.9 (t, 4H, morpholine O-CH ₂), ~4.5-5.0 (d, 1H, =CH-N), ~5.5-6.0 (dd, 1H, cyclopropyl-CH=). The exact shifts and coupling constants would need experimental verification.
¹³ C NMR	δ (ppm): ~5-10 (cyclopropyl CH ₂), ~10-15 (cyclopropyl CH), ~45-50 (morpholine N-CH ₂), ~65-70 (morpholine O-CH ₂), ~100-110 (=CH-N), ~130-140 (cyclopropyl-CH=).
IR (Infrared) Spectroscopy	ν (cm ⁻¹): ~2950-2800 (C-H stretch), ~1650 (C=C stretch of enamine), ~1120 (C-O-C stretch of morpholine).
Mass Spectrometry (EI)	m/z: Predicted molecular ion peak at 153 [M] ⁺ . Fragmentation pattern would likely show losses of fragments of the morpholine and cyclopropylethenyl groups.

Safety Considerations

- Morpholine is a corrosive and flammable liquid.[5]
- Cyclopropanecarboxaldehyde is expected to be an irritant.
- All manipulations should be carried out in a well-ventilated fume hood.

- Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of the novel compound **4-(2-Cyclopropylethenyl)morpholine**. The proposed synthetic route is based on well-established enamine formation chemistry, and the predicted analytical data serves as a benchmark for researchers aiming to synthesize and characterize this molecule. Experimental validation of these predictions is a necessary next step to fully elucidate the properties of this compound and explore its potential applications in drug development and other scientific fields.

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